Aglepristone

Descripción general

Descripción

La aglepristona es un antiprogestágeno esteroideo sintético relacionado con la mifepristona. Se comercializa bajo la marca Alizin y se utiliza principalmente en medicina veterinaria. La aglepristona se utiliza específicamente como abortivo en animales preñados y posee cierta actividad antiglucocorticoide .

Métodos De Preparación

La aglepristona se prepara como una solución oleosa-alcohólica que contiene 30 mg de aglepristona por ml. La dosis típica es de 10 mg/kg, administrada dos veces, con 24 horas de diferencia . La preparación implica disolver la aglepristona en un solvente adecuado para crear una solución estable para la administración subcutánea .

Análisis De Reacciones Químicas

Structural Basis for Receptor Antagonism

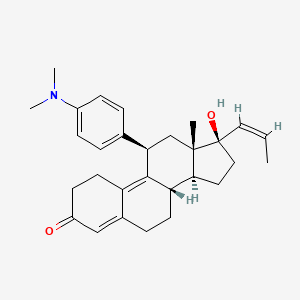

Aglepristone's antagonistic activity stems from structural modifications to progesterone (Figure 1). Key features include:

-

11β-Dimethylaminophenyl group : Enhances receptor-binding affinity by creating steric hindrance at progesterone receptor (PR) ligand-binding domains .

-

9,10-unsaturated double bond : Stabilizes the A-ring conformation for irreversible PR binding .

-

Chlorophenyl group at C17 : Increases lipophilicity and prolongs half-life compared to mifepristone .

| Property | Progesterone | This compound |

|---|---|---|

| Molecular Weight | 314.47 g/mol | 678.35 g/mol |

| Binding Affinity (RBA) | 100% (reference) | 300% (canine PR) |

| Receptor Dissociation | Reversible | Irreversible |

Source: Virbac technical documentation and pharmacokinetic studies .

Stability and Degradation Pathways

This compound demonstrates high stability under standard conditions but decomposes under extreme stressors:

No hazardous decomposition products are documented, though prolonged exposure to >200°C may release chlorine-containing volatiles .

Pharmacodynamic Interactions

This compound's reactivity with biological systems includes:

-

Competitive PR binding : 3× higher affinity than progesterone in bitches, displacing endogenous ligands within 4–6 hrs post-administration .

-

CYP450 metabolism : Hepatic oxidation via CYP3A4/5 isoforms produces inactive hydroxylated metabolites .

-

Serum protein binding : 98% albumin-bound, limiting free fraction to <2% in circulation .

Absence of Direct T-Cell Cytokine Modulation

In vitro studies confirm no direct chemical interaction with immune cells:

| Parameter | CD4+ T Cells (IFN-γ) | CD8+ T Cells (IL-4) |

|---|---|---|

| Baseline Production | 6.0–18.1% | 1–4% |

| Post-Aglepristone (3,000 ng/mL) | 4.1–20.2% (Δ <5%) | 1–4% (Δ <0.5%) |

Data from PBMC assays showing no dose-dependent cytokine modulation .

Hormonal Interaction Dynamics

This compound alters endometrial receptor expression during pregnancy termination:

| Receptor | Control Group | This compound Group | p-value |

|---|---|---|---|

| Progesterone (PR) | 85% epithelial cells | 22% epithelial cells | <0.01 |

| Estrogen (ER-α) | 78% stromal cells | 43% stromal cells | <0.05 |

Immunohistochemical analysis of uterine tissue post-abortion .

Aplicaciones Científicas De Investigación

Induction of Abortion

Aglepristone is primarily used for the induction of abortion in various animal species, particularly in canines and rabbits. Research indicates that it is highly effective when administered during specific gestational periods.

- Efficacy in Canines : A study demonstrated that this compound administered between the 26th and 45th day of pregnancy resulted in a success rate of approximately 95% for inducing abortion. Side effects were minimal, with most cases showing improvement within days post-treatment .

- Case Study Example : In a clinical case involving a Sharpei bitch, this compound was administered following an accidental mating. Subsequent ultrasound examinations confirmed fetal resorption within a week after treatment, showcasing its efficacy in managing unintended pregnancies .

Treatment of Canine Pyometra

This compound is also utilized in treating pyometra, a serious uterine infection in female dogs. Its application can significantly reduce recovery time and improve outcomes.

- Study Findings : A comparative study evaluated the effectiveness of this compound alone versus its combination with cloprostenol in treating pyometra. Results indicated that the combination therapy led to faster clinical recovery and reduced days of discharge compared to this compound alone .

| Treatment Protocol | Recovery Time (Days) | Pregnancy Rate (%) |

|---|---|---|

| This compound Alone | 12 | 40 |

| This compound + Cloprostenol | 8 | 20 |

Hormonal Regulation and Reproductive Management

This compound has been studied for its role in hormonal regulation during the reproductive cycle of various species.

- Impact on LH Surge : In a study involving bitches, administration of this compound during mid-proestrus significantly reduced the luteinizing hormone (LH) peak, which is crucial for ovulation timing. This suggests potential applications in managing breeding cycles and timing .

Induction of Parturition

Recent research has explored this compound's effectiveness in inducing parturition, particularly in guinea pigs.

- Combination with Oxytocin : A study assessed the effects of this compound combined with oxytocin for inducing labor. Results showed that this combination could effectively reduce the duration of pregnancy and improve neonatal outcomes without significant side effects .

Veterinary Clinical Applications

In addition to reproductive management, this compound is being evaluated for other veterinary clinical applications.

Mecanismo De Acción

La aglepristona actúa uniéndose a los receptores de progesterona uterinos sin producir los efectos biológicos de la progesterona. Esto bloquea la acción de la progesterona durante el embarazo, lo que lleva a la resorción fetal, el aborto o la inducción del parto. El compuesto tiene una alta afinidad por los receptores de progesterona, lo que lo hace efectivo en diversas afecciones dependientes de la progesterona .

Comparación Con Compuestos Similares

La aglepristona es similar a otros antiprogestágenos como la mifepristona, la lilopristona, la onapristona, la telapristona y la toripristona. La aglepristona es única por su alta afinidad por los receptores de progesterona y su uso específico en medicina veterinaria . A diferencia de la mifepristona, que se utiliza en medicina humana, la aglepristona se utiliza principalmente en animales .

Conclusión

La aglepristona es un compuesto versátil con aplicaciones significativas en medicina veterinaria e investigación científica. Sus propiedades únicas y su alta afinidad por los receptores de progesterona la convierten en una herramienta valiosa en el estudio y tratamiento de las afecciones dependientes de la progesterona.

Propiedades

Número CAS |

124478-60-0 |

|---|---|

Fórmula molecular |

C29H37NO2 |

Peso molecular |

431.6 g/mol |

Nombre IUPAC |

(13S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1 |

Clave InChI |

RTCKAOKDXNYXEH-IRYDGCRRSA-N |

SMILES |

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

SMILES isomérico |

CC=C[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

SMILES canónico |

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

Apariencia |

Solid powder |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one aglepristone Alizine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aglepristone exert its antiprogestational effects?

A1: this compound (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]

Q2: What are the downstream consequences of this compound's action?

A2: By blocking progesterone receptors, this compound disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:

- Termination of pregnancy: this compound can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]

- Treatment of pyometra: In cases of pyometra, this compound can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]

- Management of mammary hyperplasia: this compound can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]

Q3: Does this compound directly induce luteolysis?

A3: Research suggests that this compound does not directly or immediately cause luteolysis. [, ] this compound administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after this compound administration. []

Q4: How does this compound affect the uterine environment?

A4: While this compound's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following this compound treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []

Q5: What changes occur in the vagina following this compound administration?

A5: this compound administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.

Q6: How does this compound influence mammary tumors in dogs?

A6: this compound administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.